molecular formula C10H11NO5 B6354934 Ethyl 3-methoxy-2-nitrobenzoate CAS No. 10573-02-1

Ethyl 3-methoxy-2-nitrobenzoate

Cat. No.: B6354934
CAS No.: 10573-02-1
M. Wt: 225.20 g/mol
InChI Key: UEDJLCZLHFDZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring a nitro group at the second position and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methoxy-2-nitrobenzoate typically involves the nitration of ethyl 3-methoxybenzoate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of acetic anhydride as a catalyst instead of sulfuric acid. This method improves reaction selectivity and yield while reducing environmental pollution and production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Reduction: Ethyl 3-methoxy-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methoxy-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methoxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to modifications in their structure and function. The methoxy group can also participate in interactions with other molecules, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the nitro and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Ethyl 3-methoxy-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has a molecular formula of C10H11NO4 and a molecular weight of approximately 225.20 g/mol. The compound features a methoxy group and a nitro group on the benzene ring, which contribute to its chemical reactivity and biological properties. It typically appears as a yellow solid and is soluble in various organic solvents.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development .
  • Anti-inflammatory Properties : Nitrobenzoate derivatives are known to suppress inflammatory responses, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Effects : Studies have demonstrated that nitrobenzoate compounds can inhibit cancer cell proliferation and induce apoptosis. This compound may similarly affect cancer cells by interacting with specific molecular targets .

The mechanism of action for this compound involves its interaction with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids, potentially leading to modifications in their structure and function. The methoxy group may also participate in interactions that influence the compound's overall reactivity and biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

Compound NameCAS NumberSimilarityUnique Features
Methyl 4-chloro-3-methoxy-5-nitrobenzoate63603-09-80.88Contains a chloro substituent enhancing reactivity.
Methyl 5-chloro-2-hydroxy-3-nitrobenzoate5043-79-80.82Hydroxy group adds potential for hydrogen bonding.
Ethyl 4-methoxy-2-nitrobenzoateNot listed0.80Different positioning of substituents alters properties.

This table illustrates the diversity within the nitrobenzoate class while highlighting the unique characteristics of this compound.

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The compound was found to downregulate key signaling pathways associated with tumor growth, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of nitrobenzoate derivatives, including this compound. The results indicated a marked reduction in pro-inflammatory cytokine production in vitro, supporting its use in inflammatory disease models .

Properties

IUPAC Name

ethyl 3-methoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)7-5-4-6-8(15-2)9(7)11(13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDJLCZLHFDZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.